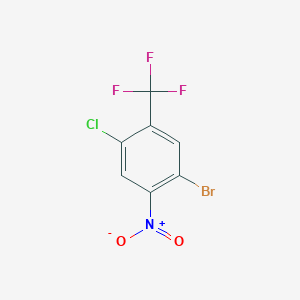

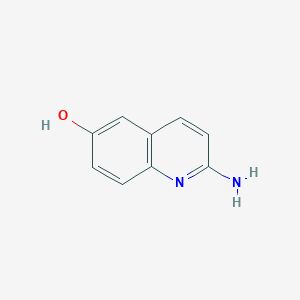

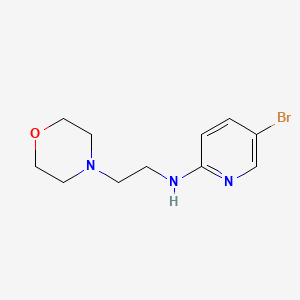

![molecular formula C11H13BrN4 B1290550 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine CAS No. 952182-14-8](/img/structure/B1290550.png)

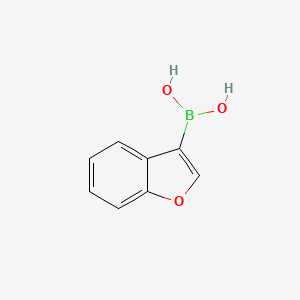

3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Bromo-imidazo[1,2-b]pyridazine derivatives has been explored through various methods. One approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents . Another method reported is the copper-mediated aerobic oxidative coupling of pyridines and enamides to synthesize 3-bromo-imidazo[1,2-a]pyridines, which tolerates a variety of functional groups and operates under mild conditions . Additionally, an efficient synthesis route for C-6 aminated 3-bromoimidazo[1,2-b]pyridazines has been developed, which treats 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines in the presence of CsF and BnNEt3Cl in DMSO at 100°C, yielding high isolated yields .

Molecular Structure Analysis

The molecular structures of the synthesized imidazo[1,2-b]pyridazine derivatives have been elucidated using NMR spectroscopy. For certain derivatives, monocrystalline X-ray crystallography has confirmed the structures, and theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory have been carried out . These analyses provide a detailed understanding of the molecular conformations and electronic properties of the compounds.

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds has been studied through molecular docking to determine their binding affinity to the target enzyme S. aureus tyrosyl-tRNA synthetase. Among the compounds tested, one derivative showed a significant binding affinity, indicating potential as a tyrosyl-tRNA synthetase inhibitor . This suggests that the imidazo[1,2-b]pyridazine derivatives could be promising candidates for further drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of the 3-Bromo-imidazo[1,2-b]pyridazine derivatives are inferred from their synthesis conditions and molecular structure. The compounds exhibit a range of yields and demonstrate the ability to undergo further functionalization. The Hirshfeld surface analysis has been used to determine intermolecular contacts, which is crucial for understanding the solid-state properties and potential interactions of these compounds . The synthesis methods imply that these derivatives have good stability under the reaction conditions and can be obtained in high purity.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It has been found to be upregulated and overexpressed in multiple myeloma (MM) .

Mode of Action

This compound interacts with TAK1 by inhibiting its enzymatic activity at nanomolar concentrations . The compound binds to the kinase and prevents it from phosphorylating its substrates, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

The inhibition of TAK1 affects several biochemical pathways. TAK1 is involved in various signaling pathways triggered by cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound disrupts these pathways, leading to changes in cell growth, differentiation, and apoptosis .

Result of Action

The inhibition of TAK1 by this compound results in the suppression of multiple myeloma cell growth . The compound and its analogs have been found to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .

Eigenschaften

IUPAC Name |

3-bromo-6-piperidin-1-ylimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4/c12-9-8-13-10-4-5-11(14-16(9)10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIHOUTZDWHDBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN3C(=NC=C3Br)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

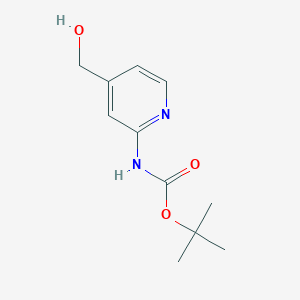

![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)